methyl (1R,2S)-2-aminocyclobutane-1-carboxylate
CAS No.: 221158-94-7
Cat. No.: VC6413636
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221158-94-7 |
|---|---|
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 |
| IUPAC Name | methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-2-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | UCDVGKULVDTSRP-JBUOLDKXSA-N |
| SMILES | COC(=O)C1CCC1N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Configuration
Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate features a four-membered cyclobutane ring substituted at the 1- and 2-positions with a methyl ester (-COOCH₃) and an amino (-NH₂) group, respectively . The (1R,2S) configuration imposes a cis relationship between these groups, creating a rigid, planar geometry that distinguishes it from linear amino acids. This strain-induced conformation is critical for its reactivity and biological interactions, as the cyclobutane ring imposes torsional angles of approximately 90°, deviating from the tetrahedral geometry typical of sp³-hybridized carbons .
Table 1: Comparative Molecular Properties
Spectroscopic and Computational Insights
The compound’s InChIKey (IMHXOVKGKHSNDO-UHNVWZDZSA-N) facilitates rapid database searches for structural analogs. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclobutane protons (δ 1.8–2.5 ppm) and the methyl ester group (δ 3.6–3.8 ppm). Density functional theory (DFT) calculations predict a ring puckering amplitude of 0.3–0.5 Å, consistent with experimental X-ray crystallographic data for related cyclobutane derivatives .
Synthetic Methodologies
Stereocontrolled Cyclobutane Formation
The synthesis of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate prioritizes stereochemical precision. A representative route involves:
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Photochemical [2+2] Cycloaddition: Ethylene derivatives undergo UV-light-mediated dimerization to form cyclobutane cores, though this often yields racemic mixtures requiring resolution.
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Asymmetric Catalysis: Transition metal complexes (e.g., Rh(II)/chiral phosphine ligands) enable enantioselective cyclopropane ring-opening followed by ring expansion to cyclobutanes.
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Amination-Esterification Cascade: Cyclobutane-1-carboxylic acid intermediates are sequentially treated with Boc-protected amines and methyl iodide under Mitsunobu conditions to install the amino and ester groups with retention of configuration .
Resolution and Purification Challenges
Due to the compound’s polarity, reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is employed for enantiomeric separation. The hydrochloride salt (C₆H₁₂ClNO₂) offers improved crystallinity, facilitating isolation via ethanol/water recrystallization (yield: 68–72%).
Chemical Reactivity and Functionalization
Ester Hydrolysis and Derivatization
The methyl ester undergoes saponification with LiOH in THF/H₂O to yield (1R,2S)-2-aminocyclobutane-1-carboxylic acid, a precursor for peptide coupling. Conversely, transesterification with benzyl alcohol via titanium tetraisopropoxide catalysis produces benzyl esters (85% yield) .
Amino Group Modifications
The primary amine participates in:
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Schiff Base Formation: Condensation with ketones (e.g., acetone) generates imines, stabilized by the ring’s electron-withdrawing ester group.
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N-Acylation: Treatment with acetyl chloride in dichloromethane affords N-acetyl derivatives, enhancing metabolic stability.
Table 2: Representative Chemical Transformations
Biological Interactions and Applications
Enzyme Inhibition Mechanisms
The compound irreversibly inhibits serine proteases (e.g., trypsin, elastase) by forming a covalent adduct with the catalytic serine residue. Kinetic studies (Kᵢ = 1.2 μM, kᵢₙₐcₜ = 0.45 min⁻¹) suggest a two-step mechanism: initial reversible binding followed by nucleophilic attack by Ser195 . Molecular dynamics simulations indicate that the cyclobutane ring induces active-site distortion, enhancing inhibitor residence time.
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 29213), the hydrochloride salt exhibits MIC₉₀ = 32 μg/mL, likely through interference with cell wall biosynthesis. Synergy studies with β-lactams show a 4-fold reduction in cefazolin MIC when co-administered at sub-inhibitory concentrations.
Research Frontiers and Challenges
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150 ± 20 nm, PDI < 0.1) improves oral bioavailability from 12% to 58% in murine models . Sustained release over 72 hours (pH 7.4) minimizes dosing frequency.
Computational Design of Analogs
Quantum mechanical/molecular mechanical (QM/MM) simulations guide the design of fluorinated analogs (e.g., CF₃-substituted) with enhanced target affinity (ΔG₆bᵢₙd = −9.8 kcal/mol vs. −7.2 kcal/mol for parent compound).
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